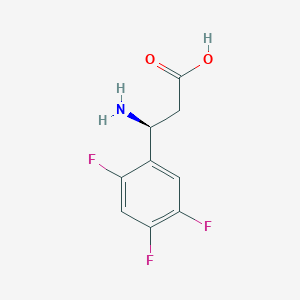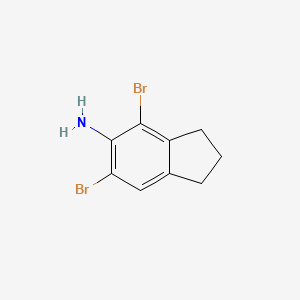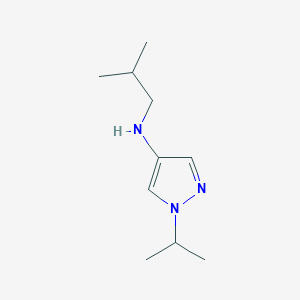![molecular formula C10H10F2N4 B11732044 5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11732044.png)
5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that has garnered interest due to its unique structural features and potential biological activities. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse pharmacological properties, including antibacterial, antifungal, and antitumor activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine typically involves the cyclocondensation of 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. The reaction is carried out in acetic acid to predominantly form 7-difluoromethyl derivatives, while trifluoroacetic acid is used to favor the formation of 5-difluoromethyl derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidines .
Aplicaciones Científicas De Investigación
5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, including antibacterial, antifungal, and antitumor activities.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances the compound’s binding affinity and metabolic stability, making it a potent inhibitor of certain biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 7-Difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate
- Ethyl 7-difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate
- Ethyl 5-cyclopropyl-7-difluoromethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Uniqueness
5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine is unique due to its cyclopropyl and difluoromethyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s lipophilicity, binding affinity, and metabolic stability, making it a valuable candidate for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C10H10F2N4 |
|---|---|
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine |
InChI |
InChI=1S/C10H10F2N4/c11-10(12)7-3-6(5-1-2-5)14-9-4-8(13)15-16(7)9/h3-5,10H,1-2H2,(H2,13,15) |
Clave InChI |
SCLLBGGKGJFFPD-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=NC3=CC(=NN3C(=C2)C(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(furan-2-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11731964.png)
![3-Methoxy-1-methyl-n-{[1-(2,2,2-trifluoroethyl)-1h-pyrazol-4-yl]methyl}-1h-pyrazol-4-amine](/img/structure/B11731966.png)
![3-[({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol](/img/structure/B11731973.png)
![1-ethyl-3-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11731977.png)

![(3R)-3-amino-3-[5-chloro-2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11731984.png)
![(3R)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11731986.png)

![N-[(4-ethoxyphenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11732012.png)
![7-Amino-5-chloro-2-(5-methyl-2-furyl)thiazolo[5,4-d]pyrimidine](/img/structure/B11732019.png)
![2-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B11732021.png)


